1-(Anthracen-9-yl)-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-9-yl)-2-bromoethanone is an organic compound that features an anthracene moiety attached to a bromoethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-yl)-2-bromoethanone can be synthesized through the bromination of 1-(Anthracen-9-yl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Anthracen-9-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea, typically carried out in polar solvents like ethanol or DCM.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled temperature and pH conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-(Anthracen-9-yl)-2-aminoethanone, 1-(Anthracen-9-yl)-2-thioethanone, etc..
Oxidation and Reduction Products: Oxidation yields 1-(Anthracen-9-yl)acetic acid, while reduction yields 1-(Anthracen-9-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-9-yl)-2-bromoethanone has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of sensors and imaging agents.
Materials Science: Employed in the creation of novel materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism by which 1-(Anthracen-9-yl)-2-bromoethanone exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and carbonyl groups. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
9-Bromoanthracene: Similar in structure but lacks the ethanone moiety, making it less versatile in certain reactions.
1-(Anthracen-9-yl)ethanone: Lacks the bromine atom, which limits its reactivity in substitution reactions.
Uniqueness: 1-(Anthracen-9-yl)-2-bromoethanone is unique due to the combination of the anthracene moiety and the bromoethanone group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring specific electronic and photophysical properties .
Eigenschaften
CAS-Nummer |
24100-41-2 |
---|---|
Molekularformel |
C16H11BrO |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
1-anthracen-9-yl-2-bromoethanone |
InChI |
InChI=1S/C16H11BrO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2 |
InChI-Schlüssel |
QFOKAWXYSLTGJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.